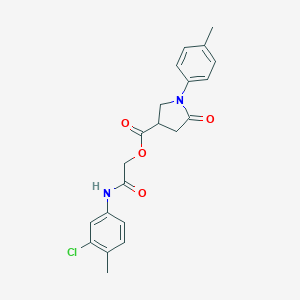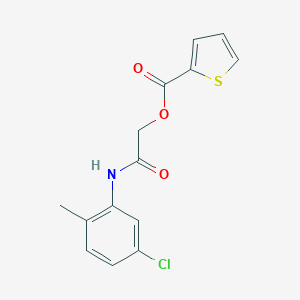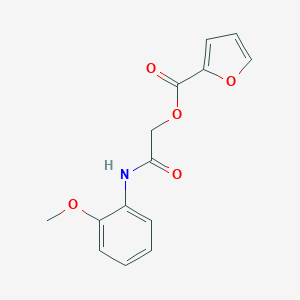
N-(2,4-dichlorophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)butanamide, commonly known as Bupivacaine, is a local anesthetic drug used in various medical procedures. It belongs to the amide group of local anesthetics and is widely used due to its long-lasting effect. The drug is synthesized using specific methods, and its mechanism of action is well understood.
作用机制
Bupivacaine works by blocking the sodium channels in the nerve fibers, preventing the transmission of nerve impulses. This results in the loss of sensation in the affected area. Bupivacaine is a potent local anesthetic drug with a long duration of action. It has a slow onset of action and a prolonged recovery time, making it ideal for surgical procedures.
Biochemical and Physiological Effects
Bupivacaine has several biochemical and physiological effects on the body. It can cause hypotension, bradycardia, and respiratory depression. In addition, Bupivacaine can also cause allergic reactions and toxicity, which can be life-threatening. The drug is metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
Bupivacaine has several advantages and limitations for lab experiments. It is a potent local anesthetic drug with a long duration of action, making it ideal for surgical procedures. However, the slow onset of action and prolonged recovery time can be a limitation for certain experiments. In addition, the potential for toxicity and allergic reactions must be considered when using Bupivacaine in lab experiments.
未来方向
For research include the development of new formulations and the exploration of its potential use in pain management and as an anti-inflammatory agent.
合成方法
Bupivacaine is synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzoyl chloride with butylamine. The process involves several purification steps, including recrystallization and chromatography, to obtain a pure product. The synthesis of Bupivacaine is a complex process that requires expertise and specific equipment.
科学研究应用
Bupivacaine has been extensively studied for its use as a local anesthetic drug. It is commonly used in various medical procedures, including surgery, dental work, and childbirth. In addition, Bupivacaine has also been studied for its potential use in pain management and as an anti-inflammatory agent. Research has shown that Bupivacaine can be used to treat chronic pain conditions, such as neuropathic pain and cancer-related pain.
属性
产品名称 |
N-(2,4-dichlorophenyl)butanamide |
|---|---|
分子式 |
C10H11Cl2NO |
分子量 |
232.1 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI 键 |
NBPPYGBAWSOAMG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





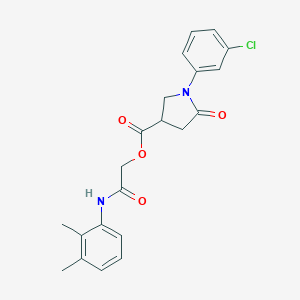
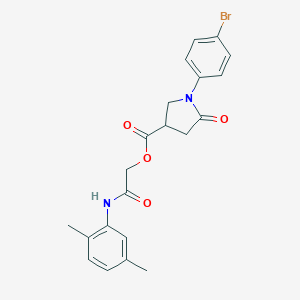
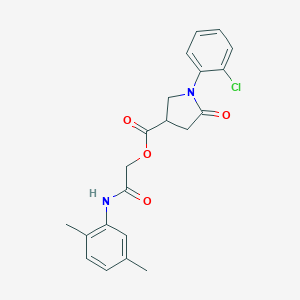
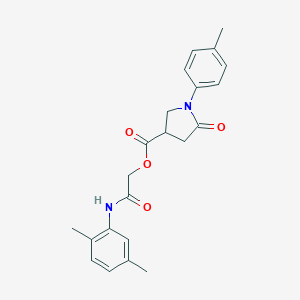

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
